2-Bromo-4,6,7-trichlorobenzo[d]thiazole
CAS No.:
Cat. No.: VC17361141
Molecular Formula: C7HBrCl3NS
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7HBrCl3NS |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-bromo-4,6,7-trichloro-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H |
| Standard InChI Key | NIDAMFDKVHRMMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-bromo-4,6,7-trichloro-1,3-benzothiazole, reflecting its substitution pattern on the benzothiazole scaffold. Its molecular formula is C₇HBrCl₃NS, with a molecular weight of 317.4 g/mol . The SMILES notation (C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl) and InChIKey (NIDAMFDKVHRMMI-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for database searches and computational modeling .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇HBrCl₃NS |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-bromo-4,6,7-trichloro-1,3-benzothiazole |
| SMILES | C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl |
| InChIKey | NIDAMFDKVHRMMI-UHFFFAOYSA-N |
Spectroscopic and Conformational Analysis
Infrared (IR) spectroscopy confirms the absence of carbonyl groups, with characteristic absorptions for C=N (1634–1612 cm⁻¹) and N-H (3417–3238 cm⁻¹) bonds . Nuclear magnetic resonance (¹H-NMR) data reveal distinct signals, such as a singlet at δ = 8.20 ppm for the imidazole proton, which corroborates the proposed regiochemistry of the thiazole ring . Mass spectrometry further validates the molecular ion peak at m/z 317, consistent with the molecular formula .
Synthetic Pathways and Reaction Mechanisms
Core Synthesis via Halogenation and Cyclization
The compound is synthesized through bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in acidic media, yielding 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one as a key intermediate . Subsequent reactions with heterocyclic amines (e.g., 2-aminothiazole) in ethanol under reflux facilitate cyclization, forming fused thiazole derivatives.
Scheme 1: Representative Reaction Pathway
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Bromination:
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Cyclization:
Isomerism and Structural Elucidation
Reactions with aminothiophenol or aminobenzothiazole may yield multiple isomers. For example, the reaction with 2-aminobenzothiazole produces 5-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine (7A) rather than isomer 7B, as evidenced by NMR shifts (e.g., δ = 8.76 ppm for imidazole-H) . Conformational studies and X-ray crystallography have been pivotal in resolving such ambiguities .
Pharmacological and Industrial Applications
Antimicrobial Activity
Thiazole derivatives, including 2-bromo-4,6,7-trichlorobenzo[d]thiazole, exhibit broad-spectrum antimicrobial properties. In vitro assays demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values comparable to standard antibiotics . The presence of halogen atoms enhances membrane permeability and target binding, likely through interactions with bacterial DNA gyrase or fungal lanosterol demethylase .
Role in Drug Discovery
The compound serves as a precursor in synthesizing polycyclic thiazoles, which show enhanced bioactivity due to increased π-stacking and hydrogen-bonding capabilities. For instance, derivatives with dual thiazole moieties exhibit improved anti-inflammatory and anticancer profiles .
Comparative Analysis with Related Thiazoles
Structural Analogues
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2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole (CID 9855919): Differs by a saturated cyclohexene ring, reducing aromaticity and altering reactivity .
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2-Bromo-4-(bromomethyl)thiazole (CAS 180597-85-7): Features a bromomethyl substituent, enabling nucleophilic substitutions for polymer or ligand synthesis .
Table 2: Comparative Properties of Halogenated Thiazoles
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| 2-Bromo-4,6,7-trichlorobenzo[d]thiazole | C₇HBrCl₃NS | Br, Cl (×3) | Antimicrobial agents |
| 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | C₇H₈BrNS | Br, saturated ring | Organic synthesis |
| 2-Bromo-4-(bromomethyl)thiazole | C₄H₃Br₂NS | Br, BrCH₂ | Cross-coupling reactions |
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